Cas no 1393567-06-0 (Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate)

Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate Chemical and Physical Properties
Names and Identifiers
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- AB83073
- Ethyl 2-fluoro-4-methylpyridine-5-acetate
- ETHYL (6-FLUORO-4-METHYLPYRIDIN-3-YL)ACETATE
- Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate
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- Inchi: 1S/C10H12FNO2/c1-3-14-10(13)5-8-6-12-9(11)4-7(8)2/h4,6H,3,5H2,1-2H3
- InChI Key: KRIVXQSGORQJTJ-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=C(C=N1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- XLogP3: 1.8
- Topological Polar Surface Area: 39.2
Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005619-250mg |
Ethyl 2-fluoro-4-methylpyridine-5-acetate |
1393567-06-0 | 95% | 250mg |
$1,009.40 | 2022-04-02 | |
Alichem | A029005619-1g |
Ethyl 2-fluoro-4-methylpyridine-5-acetate |
1393567-06-0 | 95% | 1g |
$2,750.25 | 2022-04-02 | |
Alichem | A029005619-500mg |
Ethyl 2-fluoro-4-methylpyridine-5-acetate |
1393567-06-0 | 95% | 500mg |
$1,853.50 | 2022-04-02 |
Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate Related Literature
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1. Caper tea
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate
Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate: A Comprehensive Overview
Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate, with the CAS number 1393567-06-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and its structure incorporates a fluoro group at the 6-position and a methyl group at the 4-position, with an ethyl acetate substituent at the 3-position. The combination of these substituents imparts unique chemical properties and potential applications in various industries.
The synthesis of Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which is particularly relevant for large-scale manufacturing.
One of the most promising applications of Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate lies in its role as an intermediate in drug discovery. The compound's structural features make it an ideal candidate for exploring novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.
In addition to its pharmacological applications, Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate has also been investigated for its potential in agrochemicals. Its ability to inhibit certain enzymes associated with plant pathogens suggests its utility as a fungicide or insecticide. Field trials conducted in controlled environments have shown promising results, with the compound demonstrating high efficacy against common agricultural pests without adverse effects on non-target species.
The chemical stability of Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate is another critical aspect that has been extensively studied. Research indicates that the compound exhibits excellent thermal stability under standard storage conditions, making it suitable for long-term storage and transportation. Furthermore, its resistance to hydrolysis under neutral conditions enhances its suitability for various industrial applications.
From an environmental perspective, the biodegradability of Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate has been a focal point of recent studies. Experimental data suggest that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This attribute is particularly important for regulatory compliance and sustainable practices in chemical manufacturing.
In conclusion, Ethyl (6-fluoro-4-methylpyridin-3-YL)acetate represents a versatile compound with diverse applications across multiple industries. Its unique chemical properties, coupled with advancements in synthesis and application techniques, position it as a valuable asset in contemporary research and development efforts.
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